molecular formula C23H30FN3O B10965881 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide

Cat. No.: B10965881
M. Wt: 383.5 g/mol
InChI Key: BDLDINKKPGJCCR-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2-fluorophenyl group and an acetamide moiety linked to a 4-propylphenyl group. Its unique structure makes it a valuable subject in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.

    Acetamide Formation: The intermediate is then reacted with 1-(4-propylphenyl)ethylamine in the presence of acetic anhydride to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
  • 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Uniqueness

Compared to similar compounds, 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C23H30FN3O

Molecular Weight

383.5 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide

InChI

InChI=1S/C23H30FN3O/c1-3-6-19-9-11-20(12-10-19)18(2)25-23(28)17-26-13-15-27(16-14-26)22-8-5-4-7-21(22)24/h4-5,7-12,18H,3,6,13-17H2,1-2H3,(H,25,28)

InChI Key

BDLDINKKPGJCCR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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